molecular formula C14H14N4O3 B11154138 N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11154138
M. Wt: 286.29 g/mol
InChI Key: VUZLVDJIYYTPHE-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features both imidazole and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring, followed by the formation of the benzoxazine ring through a series of condensation reactions . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and may involve oxidizing agents like tert-butylhydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as sodium borohydride. Reaction conditions may vary but often involve mild temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazolones, while reduction of the benzoxazine ring can produce alcohol derivatives .

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its dual functionality, combining the properties of both imidazole and benzoxazine rings.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C14H14N4O3/c19-13-7-21-12-2-1-9(5-11(12)18-13)14(20)16-4-3-10-6-15-8-17-10/h1-2,5-6,8H,3-4,7H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

VUZLVDJIYYTPHE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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